molecular formula C7H10ClN3 B11773424 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride

Cat. No.: B11773424
M. Wt: 171.63 g/mol
InChI Key: LHGOGDSIJYELPM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 It is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3(2H)-one hydrochloride
  • 5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)pyrido[3,4-d]pyrimidine hydrochloride

Uniqueness

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and carbon atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine;hydrochloride

InChI

InChI=1S/C7H9N3.ClH/c1-2-8-5-7-6(1)9-3-4-10-7;/h3-4,8H,1-2,5H2;1H

InChI Key

LHGOGDSIJYELPM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NC=CN=C21.Cl

Origin of Product

United States

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